molecular formula C9H12S B7972658 3-(Pent-4-en-1-yl)thiophene CAS No. 235088-75-2

3-(Pent-4-en-1-yl)thiophene

Cat. No. B7972658
CAS RN: 235088-75-2
M. Wt: 152.26 g/mol
InChI Key: ZGWOLUHGPJMUIT-UHFFFAOYSA-N
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Description

3-(Pent-4-en-1-yl)thiophene is a useful research compound. Its molecular formula is C9H12S and its molecular weight is 152.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Crystal Structure Studies : Thiophene derivatives, including 3-(Pent-4-en-1-yl)thiophene, are synthesized and studied for their crystal structures. These compounds have been examined for their potential in antibacterial activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis (Nanjundaswamy et al., 2022).

  • Biological Activities and Applications in Pharmaceuticals : Substituted thiophenes exhibit a wide range of biological activities such as antibacterial, antifungal, and antiprotozoal properties. They are significant in the pharmaceutical industry for the development of various therapeutic agents (Nagaraju et al., 2018).

  • Cytotoxic Activity Evaluation : Thiophene analogues, including those similar to this compound, have been synthesized and tested for their cytotoxic activities against specific cell lines, providing insights into their potential use in cancer research (Krauss et al., 2006).

  • Polymer Synthesis and Functionalization : Thiophene derivatives are used in the synthesis of polymers with specific functionalities. For example, polyethene with 3-thienyl functionalities has been prepared, demonstrating the versatility of thiophene derivatives in material science applications (Zhang & Hessen, 2002).

  • Optoelectronic Applications : Thiophene derivatives are utilized in the development of optoelectronic devices, including organic light-emitting diodes and solar cells. Their unique properties make them suitable for applications in the field of electronics and renewable energy sources (Anandan et al., 2018).

  • Electrochromic Properties : Thiophene-based compounds are investigated for their electrochromic properties, which are significant for applications in smart windows and display technologies (Ouyang et al., 2011).

  • Luminescent Properties : Certain thiophene-functionalized compounds exhibit unique luminescent properties, which are explored for potential applications in sensing, imaging, and lighting (Andrews et al., 2012).

properties

IUPAC Name

3-pent-4-enylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-2-3-4-5-9-6-7-10-8-9/h2,6-8H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWOLUHGPJMUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311002
Record name 3-(4-Penten-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

235088-75-2
Record name 3-(4-Penten-1-yl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=235088-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Penten-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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